N-(3-chloro-4-fluorophenyl)-2-{[4-(3-chloro-4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a synthetic organic compound belonging to the class of substituted triazole derivatives. While the provided literature doesn't explicitly mention this specific compound, it highlights the significant research interest in 1,2,4-triazole derivatives due to their diverse biological activities. These compounds have shown potential applications in various fields, including anti-inflammatory, analgesic, antibacterial, antifungal, antitubercular, antiviral, antitumor, anticonvulsant, and antidepressant research [ [], [], [] ].
CAS No.: 112514-54-2
CAS No.: 154933-56-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: